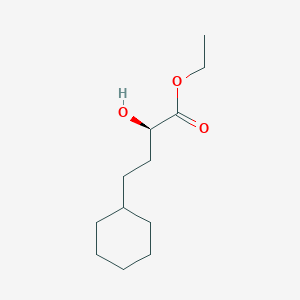

(-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate

Descripción general

Descripción

(-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate: is an organic compound with a complex structure that includes a cyclohexyl group, a hydroxy group, and an ethyl ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate typically involves the esterification of ®-2-hydroxy-4-cyclohexylbutyric acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of (-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkyl halides, acid chlorides, or anhydrides in the presence of a base.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of ethers or esters depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of stereoselective synthesis methods.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and oxidoreductases. Its chiral nature allows for the investigation of enantioselective processes.

Medicine

In medicine, (-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate has potential applications as a prodrug. Its ester group can be hydrolyzed in vivo to release the active ®-2-hydroxy-4-cyclohexylbutyric acid, which may have therapeutic effects.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable component in various production processes.

Mecanismo De Acción

The mechanism of action of (-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate involves its hydrolysis to release ®-2-hydroxy-4-cyclohexylbutyric acid. This active metabolite can interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-hydroxy-4-phenylbutyrate: Similar structure but with a phenyl group instead of a cyclohexyl group.

Methyl ®-2-hydroxy-4-cyclohexylbutyrate: Similar structure but with a methyl ester instead of an ethyl ester.

®-2-hydroxy-4-cyclohexylbutyric acid: The free acid form of the compound.

Uniqueness

(-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate is unique due to its specific combination of a cyclohexyl group, a hydroxy group, and an ethyl ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its chiral nature also adds to its uniqueness, allowing for enantioselective interactions and processes.

Actividad Biológica

(-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate is an organic compound notable for its chiral structure, which includes a cyclohexyl group and a hydroxy group attached to a butyric acid derivative. This compound belongs to a class of hydroxy acids and esters, which are recognized for their diverse applications in pharmaceuticals and organic synthesis. The biological activity of this compound is of significant interest, particularly concerning its potential anti-inflammatory properties and its role in metabolic disorders.

- Molecular Formula : C12H22O3

- CAS Number : 95500-39-3

- Chirality : The presence of the (R)-enantiomer contributes to its unique biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that may be beneficial in therapeutic contexts:

- Anti-inflammatory Properties : Initial studies suggest that this compound can modulate inflammatory responses, potentially interacting with various biological receptors or enzymes involved in metabolic pathways. This could lead to improved lipid profiles and reduced inflammatory markers.

- Metabolic Effects : Its structural similarities to naturally occurring compounds imply possible interactions with lipid metabolism pathways, which may influence cellular signaling related to metabolic disorders.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit pro-inflammatory cytokines and enzymes associated with inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl (R)-2-Hydroxy-4-phenylbutyrate | C13H18O3 | Contains a phenyl group instead of cyclohexyl |

| Ethyl (S)-2-Hydroxy-4-cyclohexylbutyrate | C12H22O3 | Stereoisomer differing in chirality |

| Ethyl 2-Hydroxybutanoate | C6H12O3 | Simpler structure with no cyclohexyl group |

These compounds differ primarily in their substituents and stereochemistry, significantly influencing their biological activities.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

-

In Vitro Studies : Research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. For instance, it has been shown to inhibit the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

- Study Reference : In a controlled study using RAW 264.7 macrophages, this compound significantly decreased the levels of inflammatory mediators when administered at concentrations ranging from 10 µM to 50 µM.

-

Animal Models : Preliminary animal studies suggest that administration of this compound may lead to improvements in metabolic parameters, including lipid profiles and inflammatory markers.

- Example : In a rat model, treatment with this compound resulted in lower serum levels of cholesterol and triglycerides, alongside reduced markers of inflammation such as C-reactive protein (CRP).

Future Directions for Research

Further research is warranted to elucidate the precise mechanisms underlying the biological activity of this compound. Future studies should focus on:

- Longitudinal clinical trials assessing its efficacy in treating metabolic disorders.

- Detailed mechanistic studies exploring its interactions at the molecular level.

- Investigating potential side effects or contraindications associated with its use.

Propiedades

IUPAC Name |

ethyl (2R)-4-cyclohexyl-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h10-11,13H,2-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVDXURIWZBADP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476722 | |

| Record name | (-)-ETHYL-(R)-2-HYDROXY-4-CYCLOHEXYLBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95500-39-3 | |

| Record name | (-)-ETHYL-(R)-2-HYDROXY-4-CYCLOHEXYLBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.